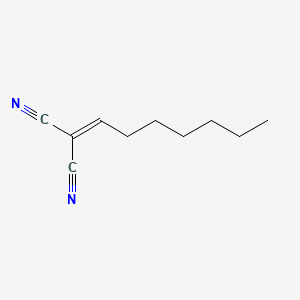

Heptylidenepropanedinitrile

Descripción

Propanedinitrile derivatives are organic compounds characterized by a central propanedinitrile (NC–C–CN) core with varying substituents. These compounds are of interest due to their applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

Número CAS |

695165-26-5 |

|---|---|

Fórmula molecular |

C10H14N2 |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

2-heptylidenepropanedinitrile |

InChI |

InChI=1S/C10H14N2/c1-2-3-4-5-6-7-10(8-11)9-12/h7H,2-6H2,1H3 |

Clave InChI |

MZTUQCOHFNZSLC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC=C(C#N)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptylidenepropanedinitrile can be synthesized through various organic synthesis methods. One common approach involves the condensation reaction between heptanal and malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of heptylidenepropanedinitrile may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Heptylidenepropanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile groups to primary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted nitrile derivatives .

Aplicaciones Científicas De Investigación

Heptylidenepropanedinitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of heptylidenepropanedinitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following propanedinitrile derivatives, identified in the evidence, share structural similarities and are compared based on substituents, molecular data, and available identifiers:

Key Observations:

- Structural Diversity : The substituents vary from aromatic (e.g., benzylidene in 2700-22-3) to heterocyclic (pyridinyl-methoxy in ) and aliphatic chains (ethyl-butenyl in ). The bicyclic ether derivative () highlights fused-ring systems, which may influence rigidity and reactivity.

- Molecular Weight : Ranges from 154.17 g/mol (2-benzylidenepropanedinitrile) to 185.18 g/mol (pyridinyl-methoxy derivative), reflecting substituent complexity.

Research Findings and Data Gaps

- Synthetic Routes: highlights synthetic methodologies for propanedinitrile derivatives, such as [1-hydroxy-6-[(triphenylmethyl)amino]hexylidene]propanedinitrile, though yield data and mechanistic details are absent .

- Safety Profiles : 2-Benzylidenepropanedinitrile’s safety data sheet (SDS) emphasizes general precautions (e.g., consulting a physician upon exposure), but toxicity or ecotoxicity data are unavailable .

- Supplier Information: lists suppliers for derivatives like (hydroxyimino)propanedinitrile (CAS 5458-49-1), though commercial availability varies .

Limitations and Notes

Comparisons are thus based on analogs with similar backbones.

Data Sparsity : Detailed physicochemical properties (e.g., melting points, solubility) and spectroscopic data (NMR, IR) are lacking in the sources, limiting a comprehensive analysis.

Structural Implications: Substituent effects on electronic properties (e.g., electron-withdrawing cyano groups) and steric hindrance remain inferred rather than experimentally validated.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.